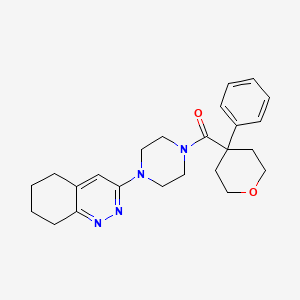

(4-phenyltetrahydro-2H-pyran-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-phenyloxan-4-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O2/c29-23(24(10-16-30-17-11-24)20-7-2-1-3-8-20)28-14-12-27(13-15-28)22-18-19-6-4-5-9-21(19)25-26-22/h1-3,7-8,18H,4-6,9-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDPJQMEESAXMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4(CCOCC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-phenyltetrahydro-2H-pyran-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone , identified by its CAS number 2034409-37-3, is a novel piperazine derivative that has garnered interest due to its potential biological activities. This compound features a complex structure, combining a tetrahydropyran ring and a piperazine moiety with a tetrahydrocinnoline structure, which is often associated with diverse pharmacological effects.

Molecular Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 406.5 g/mol. The structural components include:

| Component | Description |

|---|---|

| Tetrahydropyran Ring | Contributes to solubility and biological interactions. |

| Piperazine Moiety | Known for various pharmacological activities. |

| Tetrahydrocinnoline Substituent | Potentially enhances binding affinity to biological targets. |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and acylation techniques. The reaction conditions such as temperature, solvent choice, and time are critical for optimizing yield and purity. Analytical methods like NMR and HPLC are employed to characterize the final product.

Antibacterial Activity

Research indicates that compounds similar to the one often exhibit antibacterial properties. For instance, studies have shown that piperazine derivatives can demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . Although specific data on this compound's antibacterial efficacy is limited, its structural characteristics suggest potential effectiveness.

Enzyme Inhibition

Piperazine derivatives are known for their enzyme inhibitory activities. Preliminary studies suggest that modifications in the structure can significantly influence their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease . The interactions at the active sites of these enzymes could be explored through molecular docking studies.

Anticancer Potential

Compounds containing piperazine and pyran structures have been implicated in anticancer activity. The structural features of this compound may allow it to interact with cancer cell pathways or inhibit tumor growth through various mechanisms . Further studies are required to elucidate its specific anticancer properties.

Case Studies

- Piperazine Derivatives in Cancer Treatment : A study on similar piperazine derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines, suggesting that modifications in the piperazine structure could enhance therapeutic efficacy .

- Neuroprotective Effects : Research has indicated that pyran-based compounds can exhibit neuroprotective effects, potentially relevant for treating neurodegenerative diseases like Alzheimer's . The interactions of this compound with neuroreceptors merit further investigation.

Mechanistic Insights

The mechanism of action for this compound likely involves binding to specific biological targets such as receptors or enzymes due to the spatial arrangement and electronic properties of its functional groups. Studies employing molecular docking can provide insights into the binding affinities and interactions at the molecular level.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant properties. The piperazine ring is known for its role in modulating serotonin and dopamine pathways, which are crucial in mood regulation. Studies have shown that derivatives of piperazine can enhance neurogenic effects in animal models of depression .

Anticancer Potential

The tetrahydrocinnoline moiety has been associated with anticancer activity. Preliminary studies suggest that compounds containing this structure can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, related compounds have demonstrated efficacy against various cancer cell lines, including breast and lung cancer .

Antimicrobial Properties

Compounds with the tetrahydropyran structure have shown promise as antimicrobial agents. Research has identified several derivatives that exhibit significant antibacterial and antifungal activity, making them potential candidates for developing new antibiotics .

Case Study 1: Antidepressant Efficacy

A study conducted on a series of piperazine derivatives demonstrated that the inclusion of a tetrahydropyran ring significantly increased the antidepressant-like effects in rodent models. The compound was administered at varying doses, showing dose-dependent improvements in behavior on the forced swim test .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound exhibited IC50 values comparable to established chemotherapeutics. The mechanism of action involved the induction of caspase-mediated apoptosis, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, )

- Structural features: Piperazine linked to a trifluoromethylphenyl group (electron-withdrawing) and a thiophene ring via methanone. Lacks the tetrahydrocinnolin and tetrahydropyran systems.

- Functional implications: The trifluoromethyl group enhances metabolic stability but reduces polar surface area compared to the tetrahydrocinnolin group in the target compound .

MK47 (Compound 22, )

- Structural features: Piperazine connected to a thiophen-2-yl acetic acid derivative. Includes a trifluoromethylphenyl substituent but lacks the bicyclic tetrahydrocinnolin.

Tetrahydropyran-Containing Analogues

1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone ()

- Structural features: Tetrahydropyran linked to a complex imidazo-pyrrolopyrazine-piperidine system. Lacks the piperazine and tetrahydrocinnolin moieties.

- Functional implications :

Quantitative Structural Similarity Analysis

Using Tanimoto coefficients (), the target compound exhibits low similarity (<0.3) with simpler pyran derivatives like 3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one (), which lacks the piperazine and cinnolin groups. Higher similarity (~0.5–0.6) is observed with piperazine-methanone derivatives (e.g., Compound 21), driven by shared substructures like the piperazine core .

Comparative Data Table

Research Findings and Implications

- Synthetic Challenges: The target compound’s tetrahydrocinnolin group requires multi-step synthesis under controlled conditions to avoid ring-opening reactions, unlike simpler piperazine derivatives .

- Solubility vs. Permeability Trade-offs : The phenyltetrahydropyran group likely improves membrane permeability over polar analogs (e.g., MK47) but may reduce aqueous solubility, necessitating formulation optimization .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the piperazine-tetrahydrocinnolin moiety in this compound?

- Methodological Answer : The piperazine-tetrahydrocinnolin subunit can be synthesized via nucleophilic aromatic substitution or Buchwald-Hartwig coupling. For example, coupling 5,6,7,8-tetrahydrocinnolin-3-amine with a pre-functionalized piperazine derivative (e.g., brominated at the 1-position) under palladium catalysis (e.g., Pd(OAc)₂, Xantphos) achieves efficient C–N bond formation. Reaction optimization should include screening bases (e.g., Cs₂CO₃ vs. K₃PO₄) and solvents (toluene vs. dioxane) to maximize yield . Thermal stability of intermediates must be monitored due to the tetrahydrocinnolin ring’s sensitivity to prolonged heating (>100°C) .

Q. How can crystallographic data resolve ambiguities in the stereochemistry of the tetrahydro-2H-pyran ring?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming the chair conformation and substituent orientation of the 4-phenyltetrahydro-2H-pyran ring. Crystallization conditions (e.g., slow evaporation from methanol/water) should be optimized to obtain high-quality crystals. Compare observed bond angles and torsional strains with computational models (DFT at B3LYP/6-31G* level) to validate stereochemical assignments .

Q. What analytical techniques are recommended for purity assessment and impurity profiling?

- Methodological Answer : Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with UV/Vis (254 nm) and high-resolution mass spectrometry (HRMS) to detect impurities. Cross-validate with ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to identify residual solvents or unreacted intermediates. For trace metal analysis (e.g., Pd residues from catalysis), ICP-MS is essential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies differentiate the role of the tetrahydrocinnolin vs. phenylpyran moieties in target binding?

- Methodological Answer : Design analogs with systematic substitutions (e.g., replacing tetrahydrocinnolin with pyridazine or quinoline) and compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Molecular docking (AutoDock Vina) into homology models of the target (e.g., GPCRs or kinases) can highlight key interactions (e.g., π-π stacking with phenylpyran vs. hydrogen bonding with tetrahydrocinnolin) . Validate predictions with alanine scanning mutagenesis of the target protein .

Q. What experimental approaches reconcile contradictory bioactivity data across cell-based vs. enzyme inhibition assays?

- Methodological Answer : Discrepancies may arise from off-target effects or differential membrane permeability. Perform counter-screens against related enzymes/pathways (e.g., kinase panels) and assess cellular uptake via LC-MS quantification of intracellular compound levels. Use fluorescently tagged analogs (e.g., BODIPY conjugates) to visualize subcellular localization . Pharmacokinetic parameters (logP, pKa) should be calculated (ADMET Predictor™) to correlate with assay outcomes .

Q. How can advanced NMR techniques (e.g., NOESY, HSQC) elucidate dynamic conformational changes in solution?

- Methodological Answer : Acquire 2D NOESY spectra (mixing time 800 ms) to detect through-space interactions between the phenylpyran and piperazine groups, identifying dominant conformers. Variable-temperature NMR (25–60°C) can probe rotational barriers of the piperazine ring. Compare with molecular dynamics (MD) simulations (AMBER force field) to model conformational flexibility and correlate with biological activity .

Data Contradiction Analysis

Q. How to address inconsistencies in reported IC₅₀ values for kinase inhibition across studies?

- Methodological Answer : Variability may stem from assay conditions (ATP concentration, enzyme isoforms). Standardize assays using recombinant kinases (e.g., Carna Biosciences) at fixed ATP levels (1 mM). Perform dose-response curves in triplicate with internal controls (e.g., staurosporine). Cross-validate with cellular proliferation assays (e.g., MTT) in isogenic cell lines overexpressing the kinase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.